molecular formula C49H50KN3O16S4 B12407794 Sulfo-Cy7.5 NHS ester

Sulfo-Cy7.5 NHS ester

Cat. No.: B12407794
M. Wt: 1104.3 g/mol
InChI Key: HDBJLDCQQJVKRA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cy7.5 NHS ester is a near-infrared water-soluble hydrophilic dye. It is an N-hydroxysuccinimide ester used for the modification of amine groups. This compound contains a trimethylene bridge and has a linker arm for its attachment to proteins, peptides, and other molecules. It is primarily used in near-infrared imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Sulfo-Cy7.5 NHS ester involves the reaction of carboxylate groups with N-hydroxysuccinimide in the presence of a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. This reaction forms a semi-stable N-hydroxysuccinimide ester, which can then react with primary amines to form amide crosslinks . The reaction is typically carried out in a phosphate-buffered saline at pH 7.2-7.5 .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography .

Scientific Research Applications

Mechanism of Action

Sulfo-Cy7.5 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The trimethylene bridge and linker arm facilitate its attachment to proteins, peptides, and other molecules. This attachment allows for the visualization and tracking of these molecules in near-infrared imaging applications .

Biological Activity

Sulfo-Cy7.5 NHS ester is a near-infrared (NIR) water-soluble hydrophilic dye that serves as an amine-reactive derivative for the modification of biomolecules, particularly proteins and peptides. Its unique properties make it suitable for various biological applications, especially in imaging and tracking biomolecules in vivo. This article explores the biological activity of this compound, including its chemical characteristics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄₉H₅₀K₃N₃O₁₆S₄
  • Molecular Weight : 1104.29 g/mol
  • Solubility : Highly soluble in water, making it suitable for biological applications.
  • Excitation/Emission Wavelengths : Excitation maximum at 788 nm and emission maximum at 808 nm, ideal for NIR imaging applications .

This compound functions primarily through its reactive NHS (N-hydroxysuccinimide) group, which facilitates the conjugation to amine-containing biomolecules. This reaction forms stable amide bonds, allowing for effective labeling of proteins and peptides without significantly altering their biological functions.

Biological Applications

  • In Vivo Imaging : The dye's near-infrared properties allow it to penetrate biological tissues effectively, making it useful for non-invasive imaging techniques. It is particularly valuable in tracking the distribution of labeled biomolecules in living organisms .
  • Labeling Biomolecules : this compound can be used to label various biomolecules, including antibodies and peptides, enhancing their visibility during imaging studies . This application is crucial in research areas such as cancer biology and drug delivery systems.
  • Pharmacokinetics and Biodistribution Studies : Studies have shown that Sulfo-Cy7.5 conjugates exhibit favorable pharmacokinetic profiles, including rapid renal clearance and low nonspecific tissue uptake . This characteristic is essential for minimizing background signals during imaging.

Case Study 1: Imaging Applications in Cancer Research

A study investigated the use of this compound conjugated to a peptide targeting prostate-specific membrane antigen (PSMA) in tumor models. The results indicated that the conjugate exhibited high tumor-to-background ratios in imaging, demonstrating its potential for targeted cancer diagnostics .

ParameterValue
Tumor Uptake (1h p.i.)3.1 ± 0.9 % ID/g
Tumor Uptake (2h p.i.)3.8 ± 0.7 % ID/g
Kidney Accumulation (2h p.i.)71.1 ± 7.0 % ID/g
Tumor-to-Kidney Ratio<0.5

Case Study 2: Development of Hybrid Imaging Probes

In another research effort, this compound was utilized to develop hybrid imaging probes that combined NIR fluorescence with PET imaging capabilities. The study highlighted the compound's stability and favorable binding characteristics, which improved tumor visualization compared to traditional imaging methods .

Probe TypeIC50 (nM)
Non-fluorescent DOTA-minigastrin9.5 ± 0.5
Sulfo-Cy7-FSC-MG2.81 ± 0.66
Sulfo-Cy7-FSC-RGD1.13 ± 0.22

Properties

Molecular Formula

C49H50KN3O16S4

Molecular Weight

1104.3 g/mol

IUPAC Name

potassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1

InChI Key

HDBJLDCQQJVKRA-UHFFFAOYSA-M

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.